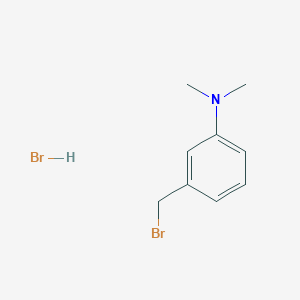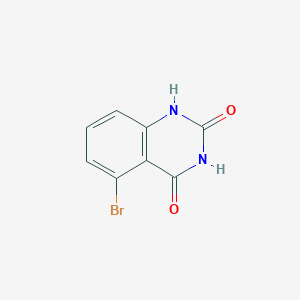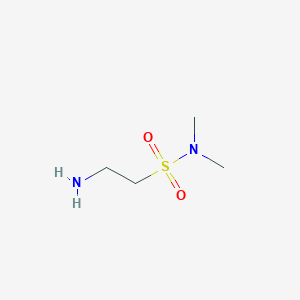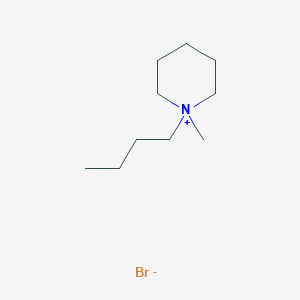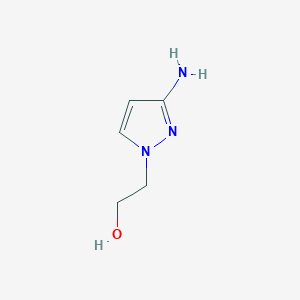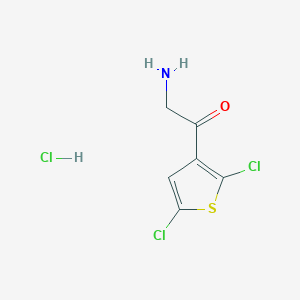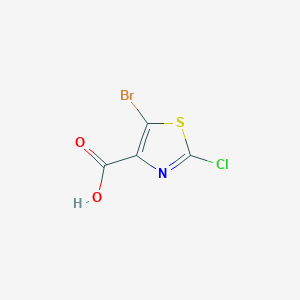
1,4-Dibromo-2,5-diethylbenzene
Descripción general
Descripción
1,4-Dibromo-2,5-diethylbenzene is a derivative of benzene where bromine atoms are substituted at the 1 and 4 positions, and ethyl groups are at the 2 and 5 positions. This compound is structurally related to other dibromobenzene isomers and diethylbenzene isomers, which have been studied for their unique physical properties and reactivity 10. The presence of bromine atoms and ethyl groups can significantly influence the compound's behavior in chemical reactions and its physical characteristics.
Synthesis Analysis
The synthesis of compounds related to this compound often involves halogenation and alkylation reactions. For instance, 1,4-diethynyl-2,5-bis-nonyloxy-benzene, a compound with a similar substitution pattern, was prepared from p-dibromobenzene derivatives through a Sonogashira coupling reaction followed by the removal of acetone in an alkaline medium . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as bromination of diethylbenzene or alkylation of dibromobenzene.
Molecular Structure Analysis
The molecular structure of dibromobenzene derivatives can significantly affect their melting points and crystal packing. For example, 1,4-dibromobenzene exhibits a higher melting point than its isomers due to its molecular symmetry and the presence of Br...Br halogen bonds, which facilitate closer molecular packing . The molecular structure of this compound would likely show similar symmetry, potentially influencing its physical properties.
Chemical Reactions Analysis
Dibromobenzene compounds are often used as intermediates in various chemical reactions. The presence of bromine atoms makes them suitable for further functionalization through nucleophilic substitution or coupling reactions. For example, the synthesis of 1,4-diethynylbenzene derivatives from p-dibromobenzene suggests that this compound could also undergo similar transformations, such as cross-coupling reactions to introduce additional functional groups or extend the conjugation of the aromatic system .
Physical and Chemical Properties Analysis
The physical properties of dibromobenzene isomers, such as melting points, are influenced by their molecular symmetry and crystal packing . The introduction of ethyl groups in 1,4-diethyl- and 1,2-diethylbenzene affects the crystal structures and intermolecular interactions, as evidenced by the formation of (Ar)C-H...π and CH2...π contacts in their crystals10. These structural features are likely to be relevant for this compound as well, affecting its melting point and solubility. The chemical properties, such as reactivity in electrophilic aromatic substitution or coupling reactions, would be influenced by the electron-donating nature of the ethyl groups and the electron-withdrawing effect of the bromine atoms.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Organic Transformations
1,4-Dibromo-2,5-diethylbenzene plays a significant role in the synthesis of various organic derivatives. It serves as a precursor for reactions based on the intermediate formation of benzynes, which are crucial in organic transformations. For instance, derivatives like 1,2-dibromo-3-iodobenzene, 1,2-dibromo-4-iodobenzene, and 2,3-di-bromo-1,4-diiodobenzene can be synthesized through sequences involving regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Polymer Synthesis and Characterization
This compound is utilized in polymer synthesis, particularly in the formation of complex polymers with specific properties. For example, it is used in Atom Transfer Radical Polymerization (ATRP) of styrene, leading to the creation of macromonomers with central benzene rings bearing cyclic boronic acid diester groups. These macromonomers are then used for Suzuki coupling to form polyphenylenes with alternating polystyrene side chains and methyl groups, which demonstrate high solubility in organic solvents (Cianga & Yagcı, 2001). Similarly, in the synthesis of poly(p-phenylene) graft copolymers, this compound acts as a key intermediary (Cianga, Hepuzer, & Yagcı, 2002).
Development of Novel Organic Compounds
Research into the synthesis of new organic compounds often involves this compound. For example, it has been used in the preparation of compounds like 1,4-diethynylbenzene and 1,4-diethynyl-2,5-bis-nonyloxy-benzene through Sonogashira coupling reactions (Luo Chun-hua, 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dibromo-2,5-diethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHRBCFMFYOUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615089 | |
| Record name | 1,4-Dibromo-2,5-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40787-48-2 | |
| Record name | 1,4-Dibromo-2,5-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



